molecular formula C9H13F3N2O3 B13301433 1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid

1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid

Cat. No.: B13301433
M. Wt: 254.21 g/mol
InChI Key: HFKKWCFDFKMUHD-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid is a compound that combines the structural features of piperazine and prop-2-en-1-one with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)prop-2-en-1-one typically involves the reaction of piperazine with prop-2-en-1-one under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The addition of trifluoroacetic acid can be achieved through a subsequent reaction step, where the compound is treated with trifluoroacetic acid under appropriate conditions to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: Similar structure but with hydrochloride instead of trifluoroacetic acid.

    1-(Piperazin-1-yl)but-3-en-1-one: Similar structure with a but-3-en-1-one moiety.

    1-(Piperazin-1-yl)prop-2-en-1-one di(trifluoroacetic acid) salt: Similar compound with two trifluoroacetic acid molecules.

Uniqueness

1-(Piperazin-1-yl)prop-2-en-1-one; trifluoroacetic acid is unique due to its specific combination of piperazine, prop-2-en-1-one, and trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H13F3N2O3

Molecular Weight

254.21 g/mol

IUPAC Name

1-piperazin-1-ylprop-2-en-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-2-7(10)9-5-3-8-4-6-9;3-2(4,5)1(6)7/h2,8H,1,3-6H2;(H,6,7)

InChI Key

HFKKWCFDFKMUHD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCNCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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